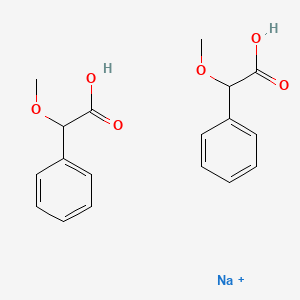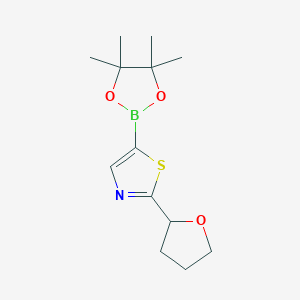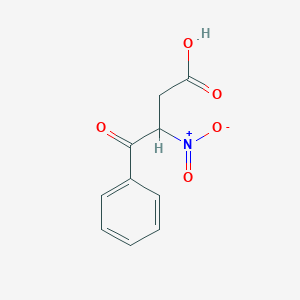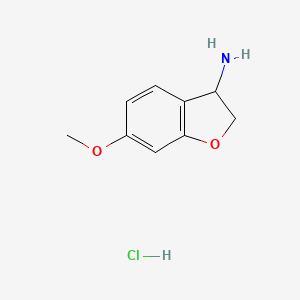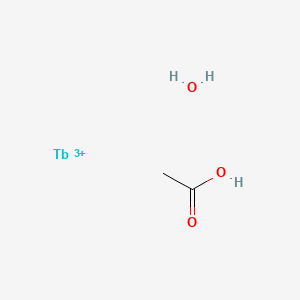
Acetic acid;terbium(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;terbium(3+);hydrate is a compound formed by the combination of acetic acid and terbium ions in a hydrated form. Terbium is a lanthanide metal, and in this compound, it typically exhibits a +3 oxidation state. The compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light, making it useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;terbium(3+);hydrate involves the reaction of terbium oxide or terbium hydroxide with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the terbium compound in the acetic acid solution. The general reaction can be represented as: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and washing with solvents like ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;terbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Terbium in the +3 oxidation state can be oxidized to the +4 state under specific conditions.
Reduction: Terbium(IV) compounds can be reduced back to terbium(III) using reducing agents like hydrogen.
Substitution: The acetate ligands in the compound can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of aqueous solutions of the desired ligand.
Major Products
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride, terbium nitrate.
Wissenschaftliche Forschungsanwendungen
Acetic acid;terbium(3+);hydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence microscopy and imaging due to its green fluorescence under ultraviolet light.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for lighting and display technologies
Wirkmechanismus
The mechanism by which acetic acid;terbium(3+);hydrate exerts its effects is primarily through its ability to emit green fluorescence. When exposed to ultraviolet light, the terbium ions in the compound are excited to a higher energy state. Upon returning to their ground state, they release energy in the form of green light. This property is exploited in various imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ytterbium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
Uniqueness
Acetic acid;terbium(3+);hydrate is unique due to its strong green fluorescence, which is not observed in many other lanthanide compounds. This makes it particularly valuable in applications requiring fluorescent markers or imaging agents .
Eigenschaften
Molekularformel |
C2H6O3Tb+3 |
|---|---|
Molekulargewicht |
236.99 g/mol |
IUPAC-Name |
acetic acid;terbium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChI-Schlüssel |
YCPLCDAWAZUBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


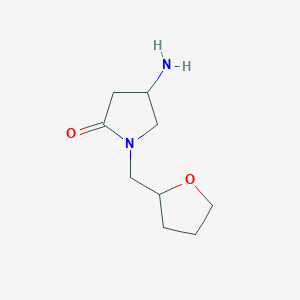
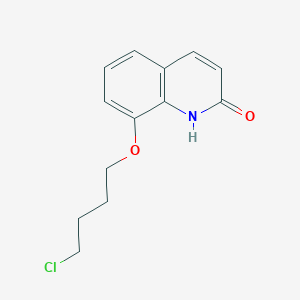

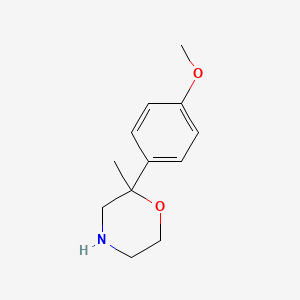
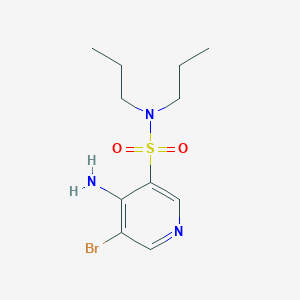
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
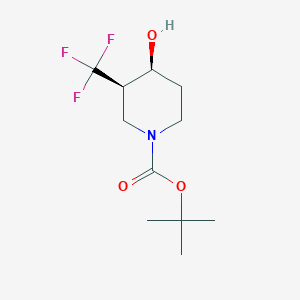
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)

